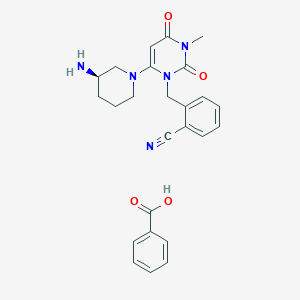

Alogliptin Benzoate

Description

Propriétés

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJICOXJTRHYAK-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582095 | |

| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850649-62-6 | |

| Record name | Alogliptin benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850649-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOGLIPTIN BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Alogliptin Benzoate: An In-depth Technical Guide

Introduction

Alogliptin benzoate is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It is an oral antihyperglycemic agent approved for the management of type 2 diabetes mellitus (T2DM) as an adjunct to diet and exercise.[1][3] By targeting the DPP-4 enzyme, alogliptin enhances the body's natural incretin system, leading to improved glycemic control in a glucose-dependent manner.[4][5] This document provides a comprehensive overview of the pharmacological properties of alogliptin, including its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, tailored for researchers and drug development professionals.

Mechanism of Action

Alogliptin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. DPP-4 is a serine protease widely expressed on the surface of various cells and is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][6]

These incretin hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[3]

-

Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][7]

In patients with T2DM, the incretin effect is often diminished.[3][5] Alogliptin, by competitively inhibiting DPP-4, prevents the breakdown of GLP-1 and GIP, thereby prolonging their activity and increasing their plasma concentrations.[1][5] This enhancement of the incretin system improves glycemic control.[1] A key characteristic of alogliptin is its high selectivity for DPP-4, with over 10,000-fold greater selectivity compared to related proteases like DPP-8 and DPP-9, which may minimize the risk of off-target effects.[1][2][8]

Pharmacodynamics

The pharmacodynamic effects of alogliptin are characterized by potent and sustained inhibition of the DPP-4 enzyme, leading to measurable changes in incretin hormones and glucose levels.

-

DPP-4 Inhibition : Single oral doses of alogliptin (12.5 mg to 800 mg) result in peak DPP-4 inhibition of over 93% within 2 to 3 hours.[9][10] With once-daily dosing of 25 mg, DPP-4 inhibition remains above 80% for 24 hours.[9][10] After 14 days of dosing, mean peak inhibition ranges from 94% to 99%, and inhibition at 24 hours post-dose is between 82% and 97%.[2][11]

-

Incretin and Glucose Levels : Alogliptin administration leads to a three- to four-fold increase in active GLP-1 levels compared to placebo.[10] This results in decreased postprandial glucagon, reduced fasting plasma glucose (FPG), and lower two-hour postprandial glucose levels.[7][10]

Table 1: Summary of Alogliptin Pharmacodynamic Properties

| Parameter | Value / Observation | Reference(s) |

| Peak DPP-4 Inhibition (single dose) | >93% (across 12.5 mg - 800 mg doses) | [9][10] |

| Time to Peak Inhibition | 2 - 3 hours | [9][10] |

| DPP-4 Inhibition at 24 hours (≥25 mg dose) | >80% | [9][10] |

| Peak DPP-4 Inhibition (14-day dosing) | 94% - 99% | [2][11] |

| 2-hour Postprandial Glucose Change (vs. Placebo) | -30 mg/dL (vs. +17 mg/dL for placebo) | [7][10] |

| Active GLP-1 Exposure (24h) | 3- to 4-fold greater than placebo | [10] |

Pharmacokinetics

Alogliptin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, wide distribution, limited metabolism, and predominantly renal excretion.

Table 2: Key Pharmacokinetic Parameters of Alogliptin (25 mg dose)

| Parameter | Value | Reference(s) |

| Absorption | ||

| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | [1][8][9] |

| Absolute Bioavailability | ~100% | [1][9][10] |

| Effect of Food | No significant effect | [1][10] |

| Distribution | ||

| Volume of Distribution (Vd) | 417 L | [1][8][10] |

| Plasma Protein Binding | ~20% | [1][8][10] |

| Metabolism | ||

| Primary Metabolic Enzymes | CYP2D6 and CYP3A4 (limited metabolism) | [1][9] |

| Metabolites | M-I (N-demethylated, active, <1%)M-II (N-acetylated, inactive, <6%) | [1][7][10][12] |

| Excretion | ||

| Terminal Half-life (t½) | ~21 hours | [1][8][10] |

| Systemic Clearance | 14.0 L/hr | [1][10] |

| Renal Clearance | 9.6 L/hr (indicates active tubular secretion) | [1][10] |

| Primary Route of Elimination | Renal (60% - 76% as unchanged drug) | [1][9][10] |

| Fecal Excretion | ~13% | [1][10] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of alogliptin in improving glycemic control in adults with T2DM, both as a monotherapy and as an add-on to other antihyperglycemic agents.

-

Monotherapy : In a 26-week trial, alogliptin 25 mg daily significantly reduced HbA1c from a mean baseline of 8.0% compared to placebo.[10]

-

Combination Therapy : As an add-on therapy to metformin or pioglitazone, alogliptin 25 mg once daily resulted in statistically significant reductions in HbA1c compared to placebo over 16 weeks.[13] Efficacy has also been shown in combination with sulfonylureas and insulin.[2][14]

Table 3: Summary of Alogliptin Efficacy in Key Clinical Trials

| Trial Design | Treatment Arm | Mean Baseline HbA1c | Mean Change in HbA1c from Baseline | Reference(s) |

| 26-Week Monotherapy vs. Placebo | Alogliptin 25 mg | 8.0% | -0.59% | [11] |

| Placebo | 8.0% | -0.02% | [11] | |

| 16-Week Add-on to Metformin vs. Placebo | Alogliptin 25 mg + Metformin | N/A | -0.69% (placebo-corrected) | [13] |

| 16-Week Add-on to Pioglitazone vs. Placebo | Alogliptin 25 mg + Pioglitazone | N/A | -0.52% (placebo-corrected) | [13] |

| Add-on to Glyburide | Alogliptin | N/A | -0.6% | [2] |

| Add-on to Insulin | Alogliptin | N/A | -0.6% | [2] |

Dosing Recommendations:

-

Standard Dose : 25 mg once daily.[8]

-

Moderate Renal Impairment (CrCl ≥30 to <60 mL/min) : 12.5 mg once daily.[10][11]

-

Severe Renal Impairment (CrCl <30 mL/min) or ESRD : 6.25 mg once daily.[10][11]

Safety and Tolerability

Alogliptin is generally well-tolerated. The safety profile has been evaluated in numerous clinical trials, including long-term observational studies.[15]

-

Common Adverse Reactions : The most frequently reported adverse events (≥4% and more common than placebo) include nasopharyngitis, headache, and upper respiratory tract infection.[8][9]

-

Serious Adverse Reactions :

-

Pancreatitis : Cases of acute pancreatitis have been reported. If pancreatitis is suspected, alogliptin should be discontinued.[1]

-

Hypersensitivity Reactions : Serious reactions such as anaphylaxis, angioedema, and Stevens-Johnson syndrome have been observed.[1]

-

Hepatic Effects : Postmarketing reports include fatal and nonfatal hepatic failure.[1]

-

Heart Failure : An increased risk of hospitalization for heart failure has been noted, particularly in patients with pre-existing heart or kidney disease.[1][16]

-

Severe Arthralgia : Severe and disabling joint pain has been reported as a class effect of DPP-4 inhibitors.[1]

-

Bullous Pemphigoid : This skin reaction has been reported and requires discontinuation of the drug.[15][17]

-

-

Hypoglycemia : The risk of hypoglycemia is low when alogliptin is used as monotherapy but increases when used in combination with insulin or insulin secretagogues like sulfonylureas.[1][8]

-

Drug Interactions :

Experimental Protocols & Visualizations

In Vitro DPP-4 Inhibition Assay (General Protocol)

A common method to determine the inhibitory potential of a compound like alogliptin against the DPP-4 enzyme involves a fluorometric assay.

Methodology:

-

Enzyme and Substrate Preparation : Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) are prepared in an appropriate assay buffer (e.g., Tris-HCl).

-

Compound Dilution : Alogliptin is serially diluted to create a range of concentrations to be tested.

-

Incubation : The DPP-4 enzyme is pre-incubated with the various concentrations of alogliptin (or vehicle control) for a defined period at a constant temperature (e.g., 37°C).

-

Reaction Initiation : The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

-

Signal Detection : The plate is incubated, and the fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader at specific excitation and emission wavelengths.

-

Data Analysis : The rate of reaction is calculated. The percentage of inhibition at each alogliptin concentration is determined relative to the vehicle control. An IC50 (half-maximal inhibitory concentration) value is then calculated by fitting the data to a dose-response curve.

Phase 3 Clinical Trial Design (Illustrative Example)

The efficacy and safety of alogliptin are typically confirmed in large-scale, randomized, double-blind, placebo-controlled Phase 3 trials.

Methodology:

-

Patient Screening & Enrollment : Patients with T2DM who meet specific inclusion criteria (e.g., age, baseline HbA1c) and have no exclusion criteria are enrolled.

-

Stratification & Randomization : Participants are often stratified based on their background antidiabetic therapy (e.g., drug-naïve, on metformin).[19] They are then randomized in a 1:1 ratio to receive either alogliptin (e.g., 25 mg) or a matching placebo.

-

Treatment Period : Patients receive the assigned treatment once daily for a specified duration (e.g., 16, 26, or 52 weeks).[13][20]

-

Efficacy Assessment : The primary endpoint is typically the change in HbA1c from baseline to the end of the treatment period.[13][20] Secondary endpoints often include changes in FPG and the proportion of patients achieving a target HbA1c (e.g., <7.0%).[13]

-

Safety Monitoring : Adverse events, laboratory data, and vital signs are monitored throughout the study.

-

Statistical Analysis : The treatment groups are compared using appropriate statistical methods (e.g., ANCOVA) to determine the significance of the observed differences in efficacy and safety endpoints.

This compound is a well-characterized DPP-4 inhibitor with a favorable pharmacological profile for the treatment of type 2 diabetes mellitus. Its potent and highly selective mechanism of action leads to sustained improvements in glycemic control. The pharmacokinetic properties of alogliptin, including its high bioavailability and long half-life, support a convenient once-daily dosing regimen. Clinical data confirm its efficacy in reducing HbA1c and FPG, with a generally neutral effect on body weight and a low intrinsic risk of hypoglycemia. The safety profile is well-established, although awareness of potential serious adverse events such as pancreatitis and heart failure is critical for appropriate patient management.

References

- 1. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. d-nb.info [d-nb.info]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Alogliptin: a new dipeptidyl peptidase-4 inhibitor for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Monograph: Alogliptin (Nesina) [ebmconsult.com]

- 8. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. drugs.com [drugs.com]

- 11. medscape.com [medscape.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Efficacy and safety of alogliptin in patients with type 2 diabetes mellitus: A multicentre randomized double-blind placebo-controlled Phase 3 study in mainland China, Taiwan, and Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. drc.bmj.com [drc.bmj.com]

- 16. Alogliptin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. Alogliptin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 18. Alogliptin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. A Randomized Phase 3 Study Evaluating the Efficacy and Safety of Alogliptin in Pediatric Participants with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Alogliptin: A Technical Guide

Introduction

Alogliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), developed for the management of type 2 diabetes mellitus. Its mechanism of action, which involves enhancing the levels of endogenous incretin hormones, offers a targeted approach to glycemic control with a low risk of hypoglycemia. This technical guide provides an in-depth overview of the discovery of alogliptin, its detailed synthesis pathway, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

Discovery of Alogliptin

Alogliptin was discovered and developed by Takeda Pharmaceutical Company.[1] The journey to its discovery began with the identification of quinazolinone-based compounds as effective inhibitors of the DPP-4 enzyme.[1] However, these initial compounds suffered from a short metabolic half-life due to the oxidation of the A-ring phenyl group.[1]

Through a process of structure-based design and optimization, researchers at Takeda replaced the quinazolinone core with a pyrimidinedione structure. This modification led to the identification of alogliptin (initially coded as SYR-322), which demonstrated potent DPP-4 inhibition (IC50 < 10 nM) and exceptional selectivity of over 10,000-fold against the closely related serine proteases DPP-8 and DPP-9.[2] This high selectivity is a key feature of alogliptin, minimizing the potential for off-target effects.[3]

Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Alogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[4] DPP-4 is responsible for the rapid degradation of two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[5]

By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP.[4][5] This leads to several downstream effects that contribute to lower blood glucose levels:

-

Glucose-dependent insulin secretion: GLP-1 and GIP stimulate the pancreatic beta-cells to release insulin in a glucose-dependent manner.[5]

-

Suppression of glucagon secretion: GLP-1 suppresses the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[5]

-

Delayed gastric emptying and increased satiety: GLP-1 slows down the rate at which food leaves the stomach and promotes a feeling of fullness, contributing to better postprandial glucose control.[6]

The following diagram illustrates the signaling pathway of alogliptin's mechanism of action.

Chemical Synthesis Pathway

Several synthetic routes for alogliptin have been reported. A common and efficient process involves the reaction of a substituted pyrimidinedione intermediate with a chiral aminopiperidine derivative. The following diagram and experimental protocol detail a representative synthesis pathway.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on published synthesis routes.[2]

Step 1: Synthesis of 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

To a solution of 6-chlorouracil in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) and lithium bromide (LiBr).

-

Add 2-(bromomethyl)benzonitrile to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzyluracil derivative.

Step 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

Dissolve the product from Step 1 in a mixture of DMF and tetrahydrofuran (THF).

-

Add sodium hydride (NaH) to the solution, followed by the addition of iodomethane.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Work up the reaction as described in Step 1 to isolate the 1,3-disubstituted uracil intermediate.

Step 3: Synthesis of Alogliptin (Free Base)

-

To a solution of the 1,3-disubstituted uracil from Step 2 in a solvent system like aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride and a base such as potassium carbonate (K2CO3).

-

Heat the reaction mixture to reflux and monitor for completion.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

The filtrate containing the alogliptin free base can be used directly in the next step or purified by column chromatography.

Step 4: Formation of this compound

-

To the solution containing the alogliptin free base, add a solution of benzoic acid in ethanol.

-

Stir the mixture to allow for the formation of the benzoate salt, which will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to yield this compound.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of alogliptin have been extensively studied in healthy subjects and patients with type 2 diabetes.

Pharmacokinetics

Alogliptin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[7] The absolute bioavailability is approximately 100%, and its absorption is not affected by food.[4] Alogliptin has a terminal half-life of about 21 hours, allowing for once-daily dosing.[8] The primary route of elimination is through renal excretion, with 60% to 71% of the administered dose excreted unchanged in the urine.[7][8]

| Parameter | Value | Reference |

| Tmax (median) | 1-2 hours | [7] |

| Absolute Bioavailability | ~100% | [4] |

| Terminal Half-life (t1/2) | ~21 hours | [8] |

| Renal Excretion (unchanged) | 60-71% | [7][8] |

| Plasma Protein Binding | 20% | [4] |

| Table 1: Pharmacokinetic Parameters of Alogliptin |

Pharmacodynamics

Single oral doses of alogliptin result in rapid and sustained inhibition of the DPP-4 enzyme. Peak inhibition of over 93% is achieved within two to three hours after dosing for doses ranging from 12.5 mg to 800 mg.[4][8] At doses of 25 mg and higher, DPP-4 inhibition remains above 80% for 24 hours.[4][8] This sustained inhibition leads to a three- to four-fold increase in the peak and total exposure to active GLP-1 over 24 hours compared to placebo.[8]

| Dose | Peak DPP-4 Inhibition | DPP-4 Inhibition at 24 hours | Reference |

| 12.5 mg | >93% | - | [4][8] |

| ≥ 25 mg | >93% | >80% | [4][8] |

| Table 2: Pharmacodynamic Profile of Alogliptin |

Clinical Efficacy

The efficacy of alogliptin in improving glycemic control in adults with type 2 diabetes has been demonstrated in numerous clinical trials.

In a 26-week, double-blind, placebo-controlled study of drug-naïve patients, alogliptin monotherapy at doses of 12.5 mg and 25 mg once daily resulted in statistically significant reductions in HbA1c and fasting plasma glucose (FPG) compared to placebo.

| Treatment Group | Mean Change in HbA1c from Baseline | Mean Change in FPG from Baseline (mg/dL) | Reference |

| Alogliptin 12.5 mg | -0.56% | -16.3 | |

| Alogliptin 25 mg | -0.59% | -21.1 | |

| Placebo | +0.02% | +9.4 | |

| Table 3: Efficacy of Alogliptin Monotherapy at 26 Weeks |

Alogliptin has also shown efficacy as an add-on therapy to other oral antihyperglycemic agents, such as metformin and pioglitazone. In combination therapy, alogliptin provides additional glycemic control without significantly increasing the risk of hypoglycemia.

Experimental Protocols

DPP-4 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against DPP-4, based on commercially available assay kits.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., alogliptin) against DPP-4.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release free AMC, a fluorescent product. The rate of fluorescence increase is proportional to the DPP-4 activity. An inhibitor will reduce the rate of this reaction.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (alogliptin) and positive control inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the diluted DPP-4 enzyme solution, and the test compound/control dilutions. Include wells with enzyme and buffer only (no inhibitor) as a negative control, and wells with buffer only (no enzyme) for background fluorescence.

-

Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DPP-4 substrate solution to all wells.

-

Immediately begin kinetic reading of fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes) at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Pharmacokinetic Study Protocol (Single Dose)

The following is a generalized protocol for a single-dose pharmacokinetic study in human subjects.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a single oral dose of alogliptin.

Study Design: Open-label, single-center, single-dose study in healthy adult volunteers.

Procedure:

-

Screen and enroll eligible subjects based on inclusion and exclusion criteria (e.g., age, health status, BMI).

-

Subjects undergo an overnight fast before drug administration.

-

A single oral dose of alogliptin (e.g., 25 mg) is administered with a standardized volume of water.

-

Serial blood samples are collected in appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Plasma concentrations of alogliptin are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion

Alogliptin is a significant advancement in the treatment of type 2 diabetes, born from a rational drug design process that optimized both potency and selectivity. Its mechanism of action, centered on the inhibition of DPP-4 and the enhancement of the incretin system, provides effective glycemic control. The synthesis of alogliptin is well-established, and its pharmacokinetic and pharmacodynamic profiles are well-characterized, supporting its once-daily dosing regimen. The extensive clinical data underscore its efficacy and safety, making it a valuable therapeutic option for individuals with type 2 diabetes.

References

- 1. A Randomized Phase 3 Study Evaluating the Efficacy and Safety of Alogliptin in Pediatric Participants with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2410855B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. content.abcam.com [content.abcam.com]

- 6. fda.gov [fda.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Efficacy and Safety of the Dipeptidyl Peptidase-4 Inhibitor Alogliptin in Patients With Type 2 Diabetes and Inadequate Glycemic Control: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro DPP-4 Enzyme Inhibition Assay for Alogliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro dipeptidyl peptidase-4 (DPP-4) enzyme inhibition assay for alogliptin. Alogliptin is a potent and selective inhibitor of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis. This document details the experimental protocol for assessing its inhibitory activity, presents key quantitative data, and illustrates the underlying signaling pathway and experimental workflow.

Introduction to Alogliptin and DPP-4 Inhibition

Alogliptin is an oral antihyperglycemic agent belonging to the gliptin class of drugs.[1] Its therapeutic effect stems from the inhibition of dipeptidyl peptidase-4 (DPP-4), a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying.[3][4] This mechanism of action leads to improved glycemic control in patients with type 2 diabetes.[5] Alogliptin is a potent and highly selective inhibitor of DPP-4, exhibiting over 10,000-fold selectivity against other closely related proteases like DPP-8 and DPP-9.[2][6]

Quantitative Inhibition Data

The inhibitory potency of alogliptin against the DPP-4 enzyme has been characterized by various quantitative parameters. The half-maximal inhibitory concentration (IC50) is a key measure of its potency. Kinetic parameters such as the dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff) provide deeper insights into the binding dynamics.

| Parameter | Value | Species/Source | Reference |

| IC50 | ~6.9 nM | Human | [7] |

| < 10 nM | Not Specified | [6] | |

| 7 nM | Not Specified | [8] | |

| KD | Low single-digit nanomolar | Not Specified | [8] |

| kon | Rapid association (10^5–10^7 M⁻¹s⁻¹) | Not Specified | [8] |

| koff | Slow dissociation | Not Specified | [8] |

Note: IC50 values can vary between studies depending on the specific assay conditions, such as enzyme and substrate concentrations.

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

This section outlines a detailed methodology for a fluorescence-based in vitro DPP-4 enzyme inhibition assay to determine the potency of alogliptin. The assay relies on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases the fluorescent AMC molecule.

Materials and Reagents

-

Human recombinant DPP-4 enzyme

-

Alogliptin (or other test inhibitors)

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black microplates with clear bottoms

-

Fluorescence microplate reader

Assay Principle

The fundamental principle of this assay is the enzymatic reaction where DPP-4 cleaves the non-fluorescent substrate Gly-Pro-AMC, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of this reaction is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor like alogliptin, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal. The extent of inhibition is quantified by measuring the fluorescence intensity.

Detailed Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of alogliptin in DMSO.

-

Create a serial dilution of alogliptin in the assay buffer to achieve a range of final concentrations for IC50 determination.

-

Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.

-

Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to the respective wells:

-

Blank wells: Assay buffer only (to measure background fluorescence).

-

Control (100% activity) wells: DPP-4 enzyme and assay buffer (with DMSO at the same final concentration as the inhibitor wells).

-

Inhibitor wells: DPP-4 enzyme and the serially diluted alogliptin solutions.

-

-

The final volume in each well should be consistent. A typical reaction volume is 100 µL.

-

-

Pre-incubation:

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[9][10] The measurement can be taken in kinetic mode (monitoring fluorescence over time) or as an endpoint reading.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each alogliptin concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the alogliptin concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway of DPP-4 Inhibition by Alogliptin

Caption: Signaling pathway of alogliptin-mediated DPP-4 inhibition.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Conclusion

The in vitro DPP-4 enzyme inhibition assay is a robust and essential tool for characterizing the potency and mechanism of action of inhibitors like alogliptin. This guide provides a detailed framework for conducting this assay, from understanding the underlying principles to executing the experimental protocol and analyzing the data. The provided quantitative data and visual representations of the signaling pathway and experimental workflow serve as valuable resources for researchers in the field of diabetes drug discovery and development.

References

- 1. Alogliptin - Wikipedia [en.wikipedia.org]

- 2. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 5. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vetmeduni.ac.at [vetmeduni.ac.at]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

A Deep Dive into the Molecular ballet: Alogliptin's Interaction with the DPP-4 Active Site

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, and the active site of the DPP-4 enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of diabetes, pharmacology, and structural biology.

Introduction: The Significance of DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, alogliptin prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[1][3][4][5][6] Alogliptin is a potent and highly selective, non-covalent inhibitor of DPP-4.[7][8]

The DPP-4 Active Site: A Closer Look

The active site of the DPP-4 enzyme is a complex pocket that can be divided into several subsites, each playing a distinct role in substrate recognition and catalysis. The key subsites involved in the binding of inhibitors like alogliptin are the S1, S2, and S1' subsites.[9] The catalytic activity of DPP-4 is driven by a classic catalytic triad of amino acid residues: Ser630, Asp708, and His740.[10]

Alogliptin's Molecular Interactions with the DPP-4 Active Site

The high affinity and selectivity of alogliptin for DPP-4 are a result of a series of specific molecular interactions within the enzyme's active site. X-ray crystallography studies of the alogliptin-DPP-4 complex (PDB IDs: 3g0b, 2ONC) have provided a detailed map of these interactions.[11][12]

Key Amino Acid Residues and Interaction Types

Alogliptin's binding is characterized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions with key residues in the DPP-4 active site:

-

Salt Bridges: The primary amino group of alogliptin's aminopiperidine ring forms crucial salt bridges with the carboxylate side chains of two glutamate residues, Glu205 and Glu206 .[6][11] These electrostatic interactions are fundamental to anchoring the inhibitor within the active site.

-

π-Stacking Interactions: The uracil ring of alogliptin engages in a significant π-stacking interaction with the aromatic side chain of Tyr547 .[6][11] This interaction contributes to the proper orientation and stability of the inhibitor in the binding pocket.

-

Hydrophobic Interactions: The cyanobenzyl group of alogliptin occupies the hydrophobic S1 subsite, where it is surrounded by several tyrosine residues, including Tyr662 .[11]

-

Hydrogen Bonding: In addition to the salt bridges, the aminopiperidine moiety and the uracil ring of alogliptin form a network of hydrogen bonds with surrounding residues, further stabilizing the complex.[13]

The following diagram illustrates the key interactions between alogliptin and the DPP-4 active site.

Quantitative Analysis of Alogliptin's Binding Affinity

The strength of the interaction between alogliptin and DPP-4 has been quantified through various biochemical assays. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| IC₅₀ (in vitro) | < 7 nM | [11] |

| IC₅₀ (human plasma) | 1.4 nM | |

| Selectivity | >10,000-fold for DPP-4 over DPP-8 and DPP-9 | [7] |

Table 1: Alogliptin Binding Affinity and Selectivity

| Dose | Peak Inhibition | Inhibition at 24 hours | Reference |

| Single Dose (25-800 mg) | >93% | >80% (for doses ≥ 25 mg) | [1][14] |

| 14-Day Dosing (25-400 mg) | 94-99% | 82-97% | [6][7] |

Table 2: In Vivo DPP-4 Inhibition by Alogliptin

Experimental Protocols

The elucidation of alogliptin's binding mechanism has been made possible through a combination of experimental techniques.

X-Ray Crystallography

The three-dimensional structure of the alogliptin-DPP-4 complex was determined using X-ray crystallography. The general workflow for this process is outlined below.

References

- 1. content.abcam.com [content.abcam.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Purification Procedure for Active Recombinant Human DPP4 and the Inability of DPP4 to Bind SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]

- 6. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 8. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Impact of Alogliptin on Incretin Hormones GLP-1 and GIP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its modulatory effects on the incretin system. By inhibiting the DPP-4 enzyme, alogliptin prevents the rapid degradation of the two primary incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a detailed technical overview of the mechanism of action of alogliptin, its quantitative effects on GLP-1 and GIP, and the experimental protocols used to elucidate these effects.

Introduction: The Incretin System and DPP-4 Inhibition

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin response than an equivalent intravenous glucose infusion. This effect is primarily mediated by GLP-1 and GIP, which are released from enteroendocrine cells in the gut in response to nutrient ingestion.[1]

-

Glucagon-Like Peptide-1 (GLP-1): Secreted from L-cells in the distal gut, GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon secretion from pancreatic alpha-cells, slows gastric emptying, and promotes satiety.[1]

-

Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted from K-cells in the proximal gut, GIP also stimulates glucose-dependent insulin secretion.[1]

Both GLP-1 and GIP are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4), resulting in very short biological half-lives.[1] Alogliptin selectively inhibits DPP-4, thereby increasing the circulating concentrations and prolonging the activity of endogenous, active GLP-1 and GIP.[2]

Mechanism of Action: Alogliptin's Role in the Incretin Pathway

Alogliptin functions by binding to the catalytic site of the DPP-4 enzyme, preventing it from cleaving and inactivating GLP-1 and GIP. This leads to elevated postprandial levels of the active forms of these hormones, enhancing their glucoregulatory effects. The increased incretin activity results in improved glycemic control in patients with type 2 diabetes.

Figure 1. Alogliptin's mechanism of action on the incretin signaling pathway.

Quantitative Effects of Alogliptin on GLP-1 and GIP

Clinical and preclinical studies have demonstrated that alogliptin administration leads to a significant increase in the concentrations of active incretin hormones.

Preclinical Data

In studies involving ob/ob mice, a model for obesity and type 2 diabetes, treatment with alogliptin resulted in a substantial increase in active GLP-1 levels.

Table 1: Effect of Alogliptin on Plasma Active GLP-1 in ob/ob Mice

| Treatment Group | Fold Increase in Active GLP-1 |

| Alogliptin alone | 3.5-fold |

| Alogliptin + Pioglitazone | 4.1-fold |

| Data from a 4-5 week treatment study.[2] |

Human Pharmacodynamic Data

Table 2: Summary of Alogliptin's Effect on Active GLP-1 in Humans

| Parameter | Observation | Citation |

| Postprandial Active GLP-1 Levels | 2- to 4-fold increase | [1] |

| This effect is most pronounced after meals.[1] |

Table 3: Alogliptin's Effect on DPP-4 Enzyme Activity in Humans (Multiple Doses)

| Alogliptin Dose | Mean Peak DPP-4 Inhibition | Mean Inhibition at 24 Hours |

| 25 mg - 400 mg | 94% to 99% | 82% to 97% |

| Data from a 14-day dosing study.[1] |

The profound and sustained inhibition of DPP-4 activity directly correlates with the increased bioavailability of active GLP-1 and GIP.

Experimental Protocols

The evaluation of alogliptin's effect on incretin hormones typically involves a standardized Mixed-Meal Tolerance Test (MMTT). This test is designed to simulate a physiological post-meal state, stimulating the release of GLP-1 and GIP.

Representative MMTT Protocol

The following outlines a general protocol for an MMTT used in clinical research to assess incretin responses.

-

Patient Preparation:

-

Subjects undergo an overnight fast of at least 8-10 hours.

-

Any medications that could interfere with glucose metabolism or incretin secretion are typically withheld prior to the test.

-

-

Baseline Sampling:

-

An intravenous catheter is placed for serial blood sampling.

-

Baseline blood samples are collected to determine fasting levels of glucose, insulin, C-peptide, active GLP-1, and active GIP.

-

-

Meal Administration:

-

Subjects consume a standardized liquid mixed meal over a short period (e.g., 5-10 minutes).

-

The meal composition is precisely controlled for caloric content and macronutrient distribution (carbohydrates, proteins, and fats) to ensure a consistent stimulus.

-

-

Post-Meal Blood Sampling:

-

Blood samples are collected at predefined intervals for up to 4 hours post-meal ingestion (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).

-

-

Analyte Quantification:

-

Blood samples for incretin measurement are collected in tubes containing a DPP-4 inhibitor (e.g., aprotinin) to prevent ex vivo degradation of active GLP-1 and GIP.

-

Plasma concentrations of active GLP-1 and GIP are quantified using specific and sensitive immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

-

Figure 2. A generalized workflow for a Mixed-Meal Tolerance Test (MMTT).

Conclusion

Alogliptin effectively enhances the incretin system by providing potent and sustained inhibition of the DPP-4 enzyme. This mechanism of action leads to a significant, clinically relevant increase in the postprandial concentrations of active GLP-1 and GIP. The resulting augmentation of the incretin effect contributes directly to the improvement of glycemic control observed in patients with type 2 diabetes. Standardized experimental protocols, such as the Mixed-Meal Tolerance Test, are crucial for quantifying the pharmacodynamic effects of alogliptin on the incretin axis and are a cornerstone of its clinical development and evaluation.

References

The Effect of Alogliptin on Pancreatic Beta-Cell Function: A Preclinical In-Depth Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data surrounding the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, and its effects on pancreatic beta-cell function, mass, and survival. By leveraging its mechanism of action, alogliptin has demonstrated significant potential in preserving and enhancing the key cells responsible for insulin production.

Core Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Alogliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gut in response to food intake.[4] By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP.[3][4]

This elevation of incretin hormones is central to alogliptin's effects on beta-cells. GLP-1, in particular, acts on its receptor (GLP-1R) on pancreatic beta-cells to stimulate a cascade of downstream signaling events that are crucial for glucose homeostasis.[4][5] These effects include:

-

Glucose-Dependent Insulin Secretion: Enhancing the release of insulin in response to elevated blood glucose levels.[4]

-

Promotion of Beta-Cell Proliferation: Stimulating the growth of new beta-cells.[4][5]

-

Inhibition of Beta-Cell Apoptosis: Protecting beta-cells from programmed cell death.[4][5]

-

Increased Insulin Biosynthesis: Promoting the production of insulin within the beta-cell.

The following diagram illustrates the fundamental signaling pathway initiated by alogliptin's action.

Effects on Beta-Cell Mass and Proliferation

Preclinical studies consistently demonstrate alogliptin's positive impact on maintaining and increasing beta-cell mass, primarily by stimulating beta-cell proliferation.

Quantitative Data Summary

| Animal Model | Alogliptin Dose | Treatment Duration | Key Findings on Proliferation & Mass | Reference |

| HFD/STZ Diabetic Mice | 5, 15, 45 mg/kg/day | 10 weeks | Dose-dependently restored beta-cell mass and improved islet morphology. Increased pancreas insulin content. | [2][6][7] |

| STZ-Treated MIP-luc Mice | 15, 45 mg/kg/day | 6 weeks | Modest, non-significant effect on endogenous beta-cell regeneration when used alone. Significantly enhanced regeneration when combined with pioglitazone. | [8][9] |

| Human Islet-Engrafted NSG Mice | 30 mg/kg/day | 4 weeks | ~10-fold increase in the percentage of proliferating (insulin+BrdU+) human beta-cells compared to vehicle control. | [10][11] |

Experimental Protocols

High-Fat Diet/Streptozotocin (HFD/STZ) Diabetic Mouse Model [2][6][7]

-

Objective: To assess the chronic effects of alogliptin in a non-genetic mouse model of type 2 diabetes.

-

Animal Model: Mice are fed a high-fat diet to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to induce partial beta-cell destruction, mimicking the pathophysiology of type 2 diabetes.

-

Treatment Protocol: Alogliptin (at doses of 5, 15, and 45 mg/kg) was administered daily via oral gavage for 10 weeks.

-

Assessment of Beta-Cell Mass: Pancreata were harvested, fixed, and embedded in paraffin. Sections were stained using immunohistochemistry for insulin. The beta-cell area was quantified relative to the total pancreatic area using imaging software.

Human Islet-Engrafted Immunodeficient Mouse Model [10][11]

-

Objective: To evaluate the direct effects of alogliptin on human beta-cell function and proliferation in vivo.

-

Animal Model: Streptozotocin-induced diabetic NOD-scid IL2rγnull (NSG) mice, which lack a functional immune system, were transplanted with adult human pancreatic islets.

-

Treatment Protocol: Transplanted mice were treated daily by oral gavage with alogliptin (30 mg/kg/day) or a vehicle control for 4 weeks.

-

Assessment of Proliferation: Mice were administered bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into the DNA of proliferating cells. Islet grafts were then harvested and co-stained for insulin and BrdU. The percentage of insulin-positive cells that were also BrdU-positive was calculated to determine the proliferation rate.

The workflow for a typical preclinical study evaluating beta-cell proliferation is outlined below.

Effects on Beta-Cell Apoptosis

In addition to promoting proliferation, alogliptin protects beta-cells from apoptosis, a critical factor in the progressive beta-cell loss observed in type 2 diabetes.

Quantitative Data Summary

| Animal Model / Cell Type | Condition | Key Findings on Apoptosis | Mechanism | Reference |

| Zucker Diabetic Fatty Rats | Diabetic State | Improved beta-cell survival. | Increased CREB activation, restoration of anti-apoptotic Bcl-2 and pro-survival IRS-2 expression. | [12] |

| HFD/STZ Diabetic Mice | Diabetic State | Contributed to restoration of islet architecture, suggesting reduced beta-cell death. | Alleviated endoplasmic reticulum (ER) burden and mitochondrial oxidative stress. | [2][6] |

Experimental Protocols & Underlying Mechanisms

Molecular Mechanisms of Beta-Cell Protection Preclinical studies suggest that alogliptin's protective effects are mediated by the downstream pathways of GLP-1 receptor activation. This includes:

-

Alleviation of ER Stress: Chronic hyperglycemia and hyperlipidemia can lead to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ultimately apoptosis. Alogliptin treatment has been shown to reverse abnormal gene expression associated with ER stress in the pancreas of diabetic mice.[2][6]

-

Reduction of Oxidative Stress: By improving glycemic control and potentially through direct cellular effects, alogliptin helps reduce the production of reactive oxygen species (ROS) that can damage beta-cells.[2]

-

Modulation of Apoptotic Proteins: In Zucker diabetic rats, alogliptin treatment restored the expression of the anti-apoptotic protein Bcl-2 and the insulin receptor substrate-2 (IRS-2), a key component of the insulin/IGF-1 survival pathway.[12]

The signaling pathway below illustrates how GLP-1, elevated by alogliptin, counteracts apoptotic signals.

Effects on Beta-Cell Function (Insulin Secretion)

Alogliptin has been shown to improve the functional capacity of beta-cells, leading to enhanced glucose-stimulated insulin secretion (GSIS).

Quantitative Data Summary

| Animal Model | Alogliptin Dose | Treatment Duration | Key Findings on Insulin Secretion | Reference |

| HFD/STZ Diabetic Mice | 5, 15, 45 mg/kg/day | 10 weeks | Improved glucose clearance ability. Preserved insulin secretion function in isolated islets challenged with glucose and potassium chloride. | [2][7] |

| Human Islet-Engrafted NSG Mice | 30 mg/kg/day | 4 weeks | Significantly higher non-fasting plasma levels of human insulin (1.5-fold increase) and C-peptide (1.8-fold increase) compared to controls. | [11] |

| Various Diabetic Animal Models | N/A (Review) | N/A | Ameliorates beta-cell function with a significant increase in plasma insulin levels. | [1][3] |

Experimental Protocols

Islet Isolation and Ex Vivo Insulin Secretion Assay [2]

-

Objective: To directly assess the insulin secretory capacity of islets from treated animals.

-

Protocol:

-

Pancreatic islets are isolated from alogliptin-treated and control diabetic mice using collagenase digestion.

-

Isolated islets are cultured and then incubated in sequential batches with low glucose (e.g., 3 mM), high glucose (e.g., 16 mM), and a depolarizing agent like potassium chloride (KCl, e.g., 30 mM) to induce maximal secretion.

-

The amount of insulin released into the supernatant at each stage is measured by ELISA or radioimmunoassay.

-

-

Outcome: This method allows for the assessment of first-phase and second-phase insulin release in response to glucose, independent of systemic factors. Alogliptin-treated mice showed preserved islet function in this assay.[2]

Oral Glucose Tolerance Test (OGTT) [2]

-

Objective: To evaluate overall glucose disposal and the corresponding insulin response in vivo.

-

Protocol: After a fasting period, a bolus of glucose is administered orally to the animal. Blood samples are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to measure both glucose and insulin levels.

-

Outcome: Alogliptin treatment improves glucose clearance (lower area under the curve for glucose) and is associated with an enhanced insulin response.[2]

Conclusion

The body of preclinical evidence strongly supports the beneficial effects of alogliptin on pancreatic beta-cell health. Through its selective inhibition of DPP-4, alogliptin enhances endogenous incretin levels, leading to a multi-faceted improvement in beta-cell biology. Studies across various animal models, including those engrafted with human islets, demonstrate that alogliptin can increase beta-cell proliferation, reduce apoptosis, and improve insulin secretory function. These actions collectively contribute to the preservation of beta-cell mass and function, highlighting a key mechanism for its efficacy in the management of type 2 diabetes.

References

- 1. Preclinical development of dipeptidyl peptidase IV inhibitor alogliptin: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal Models for Understanding the Mechanisms of Beta Cell Death during Type 2 Diabetes Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. Enhancing Pancreatic Beta-Cell Regeneration In Vivo with Pioglitazone and Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing Pancreatic Beta-Cell Regeneration In Vivo with Pioglitazone and Alogliptin | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Alogliptin in Human Plasma

Introduction

Alogliptin is an orally administered, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes mellitus.[1] Accurate and reliable quantification of alogliptin in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of alogliptin in human plasma. The method is sensitive, specific, and demonstrates excellent accuracy and precision, making it suitable for high-throughput analysis in a clinical or research setting.

Principle

This method utilizes liquid-liquid extraction (LLE) to isolate alogliptin and an internal standard (IS) from human plasma. The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both alogliptin and the internal standard.

Experimental Protocols

Materials and Reagents

-

Alogliptin reference standard

-

Internal Standard (IS) (e.g., Vildagliptin, Alogliptin-d3)[1][2]

-

HPLC-grade acetonitrile and methanol

-

Formic acid (≥98%)

-

Ethyl acetate

-

Ammonium formate

-

Human plasma (with K2EDTA as anticoagulant)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (LC) system capable of delivering a stable flow rate.

-

A triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[1][2]

-

Data acquisition and processing software (e.g., MassLynx).[2]

Preparation of Stock and Working Solutions

-

Alogliptin Stock Solution (1 mg/mL): Accurately weigh 10 mg of alogliptin reference standard and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the alogliptin stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) spiking solutions at desired concentrations. Similarly, prepare a working solution of the internal standard.

Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of human plasma in a clean microcentrifuge tube, add 50 µL of the internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 2.5 mL of ethyl acetate as the extraction solvent.[1][3]

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 300 µL of the mobile phase.[3]

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Symmetry shield RP C-18 (4.6 x 50 mm, 5 µm) or equivalent[2] |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[4] |

| Gradient | Isocratic (e.g., 20:80 v/v, A:B)[2] |

| Flow Rate | 0.7 - 1.0 mL/min[1][2] |

| Injection Volume | 10 µL[1][2] |

| Column Temperature | 40°C[1][4] |

| Autosampler Temp. | 5°C[4] |

| Run Time | ~3 minutes[1] |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| MRM Transitions | Alogliptin: m/z 340.3 → 116.1[1][5]IS (Vildagliptin): m/z 303.39 → 232.16[2] |

| Ion Spray Voltage | 5500 V[1] |

| Source Temperature | 500°C[1] |

| Dwell Time | 200 msec[1] |

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:

-

Specificity and Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of alogliptin and the IS.[2]

-

Linearity and Range: The linearity of the method was determined by analyzing calibration standards at multiple concentration levels.

-

Precision and Accuracy: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[2]

-

Recovery: The extraction efficiency of the method was determined by comparing the peak areas of extracted samples with those of unextracted standards.

-

Matrix Effect: Evaluated to ensure that the plasma components do not interfere with the ionization of the analyte and IS.

-

Stability: The stability of alogliptin in plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.[1]

Data Presentation

Table 1: Linearity of Alogliptin in Human Plasma

| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| LC-MS/MS | 40.17 - 16096 | 0.99 | [6] |

| LC-MS/MS | 10 - 400 | >0.99 | [7][8] |

| LC-MS/MS | 4 - 600 | Not Specified | [3][9] |

| LC-MS/MS | 5 - 400 | Linear | [1][10] |

| LC-MS/MS | 3 - 300 | Linear | [5] |

Table 2: Precision and Accuracy Data for Alogliptin QC Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |

| LLOQ | 5.28 | <15 | 85-115 | <15 | 85-115 | [1] |

| LQC | 24.20 | ≤2 | 91.06 - 98.48 | ≤2 | 91.06 - 98.48 | [2][11] |

| MQC | 184.26 | ≤2 | 91.06 - 98.48 | ≤2 | 91.06 - 98.48 | [2][11] |

| HQC | 370.06 | ≤2 | 91.06 - 98.48 | ≤2 | 91.06 - 98.48 | [2][11] |

Table 3: Recovery and Stability of Alogliptin

| Parameter | Result | Conditions | Reference |

| Extraction Recovery | 81.21 ± 1.73% | Not Specified | [7] |

| Extraction Recovery | 96.18 - 98.36% | Not Specified | [11] |

| Bench-top Stability | Stable for 8 hours | Room Temperature | [1] |

| Freeze-thaw Stability | Stable for 3 cycles | -80°C to Room Temp | [4] |

| Autosampler Stability | Stable for 26 hours | 10°C | [1] |

| Long-term Stability | Stable | -80°C | [4] |

Mandatory Visualization

Caption: Workflow for the LC-MS/MS analysis of alogliptin in plasma.

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of alogliptin in human plasma. The simple and efficient sample preparation procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, ensures accurate and precise results. This method is well-suited for supporting pharmacokinetic and other clinical studies involving alogliptin.

References

- 1. omicsonline.org [omicsonline.org]

- 2. epj.journals.ekb.eg [epj.journals.ekb.eg]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. "Enhanced LC-MS/MS determination of alogliptin and metformin in plasma:" by Shereen Mowaka, Ehab F. Elkady et al. [buescholar.bue.edu.eg]

- 11. Liquid chromatography–electro spray ionization–tandem mass spectroscopy method for the quantification of alogliptin in spiked human plasma [journals.ekb.eg]

Preparing Alogliptin Benzoate Stock Solutions for Preclinical Research

Application Notes and Protocols for Researchers

Introduction

Alogliptin is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] The resulting increase in active incretin levels stimulates glucose-dependent insulin secretion and suppresses glucagon release, making alogliptin an effective therapeutic agent for type 2 diabetes mellitus.[3][4] For in vitro and in vivo preclinical research, the accurate and consistent preparation of alogliptin benzoate stock solutions is paramount to obtaining reliable and reproducible experimental results.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a research laboratory setting.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder.[5] Understanding its physicochemical properties is essential for proper handling and solution preparation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₇N₅O₄ | [6] |

| Molecular Weight | 461.51 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid | [1] |

The solubility of this compound varies across different laboratory solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. For aqueous-based assays, this compound can be dissolved in buffers like PBS, though with lower solubility compared to organic solvents.

Table 2: Solubility of this compound in Common Solvents

| Solvent | Solubility | Reference |

| DMSO | ≥39.4 mg/mL (≥85.30 mM) | [7][8] |

| Water | Approximately 2.0 mg/mL (4.33 mM) | [7][8] |

| Ethanol | ≥3.02 mg/mL (with ultrasonic and warming) | [6] |

| PBS (pH 7.2) | Approximately 10 mg/mL (21.67 mM) | [7][8][9] |

| Dimethyl formamide (DMF) | Approximately 0.1 mg/mL (0.22 mM) | [7][8][9] |

Experimental Protocols

Materials and Reagents

-

This compound powder (≥98% purity)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile, nuclease-free water

-

Sterile polypropylene centrifuge tubes (1.5 mL, 15 mL, 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Sterile filters (0.22 µm)

-

Pipettes and sterile, filtered pipette tips

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

-

Calculate the required mass:

-

Molecular Weight of this compound = 461.51 g/mol

-

To prepare 1 mL of a 10 mM solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 461.51 g/mol = 0.0046151 g = 4.62 mg

-

-

-

Weighing:

-

Accurately weigh 4.62 mg of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile 1.5 mL polypropylene tube.

-

-

Dissolution:

-

Add 1 mL of cell culture grade DMSO to the tube.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

-

Sterilization (Optional):

-

For cell-based assays requiring sterile conditions, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes to minimize freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Preparation of Working Solutions in Aqueous Buffer (e.g., PBS)

For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer.

-

Determine the final desired concentration of this compound in your experiment.

-

Perform a serial dilution:

-

It is recommended to perform a serial dilution to minimize the concentration of DMSO in the final working solution, as high concentrations of DMSO can be toxic to cells.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

-

-

Ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.1%).

-

Vortex the working solution gently before use.

-

Note on Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh working solutions from the DMSO stock for each experiment.[9]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound stock solutions.

Table 3: Recommended Storage Conditions for this compound Stock Solutions

| Solution Type | Storage Temperature | Duration | Reference |

| This compound (Solid Powder) | -20°C | ≥ 4 years | [9] |

| 10 mM Stock in DMSO | -20°C | 1 month | [1][10] |

| -80°C | 6 months | [1][10] | |

| Working Solution in Aqueous Buffer | 4°C | Not recommended for more than one day | [9] |

Important Considerations:

-

Avoid repeated freeze-thaw cycles of the DMSO stock solution.[1]

-

Store solutions in tightly sealed containers to prevent evaporation and moisture absorption.[1]

Quality Control

To ensure the accuracy of your experiments, it is good practice to:

-

Use high-purity this compound.

-

Regularly calibrate balances and pipettes.

-

Visually inspect stock solutions for any signs of precipitation or degradation before use.

Visualizations

Alogliptin's Mechanism of Action: DPP-4 Inhibition Pathway

Caption: Alogliptin inhibits DPP-4, increasing active incretins and regulating glucose.

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for preparing this compound stock solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 3. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]

- 5. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. medkoo.com [medkoo.com]

- 8. medkoo.com [medkoo.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for In Vitro Dissolution Studies of Alogliptin Benzoate Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alogliptin benzoate is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The in vitro dissolution rate of this compound from its tablet formulation is a critical quality attribute that ensures consistent drug release and bioavailability. These application notes provide detailed protocols for the in vitro dissolution testing of this compound formulations, including immediate-release tablets, sustained-release tablets, and oral dissolving films. The methodologies cover dissolution apparatus setup, preparation of dissolution media, sample collection, and analysis by High-Performance Liquid Chromatography (HPLC).

Data Presentation

This compound Solubility